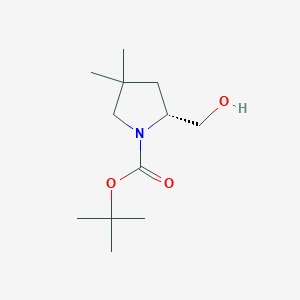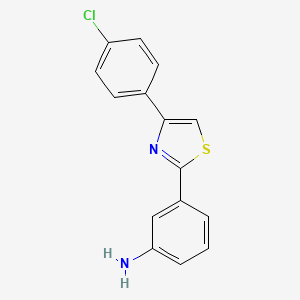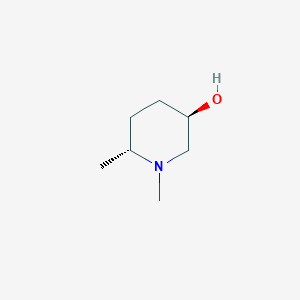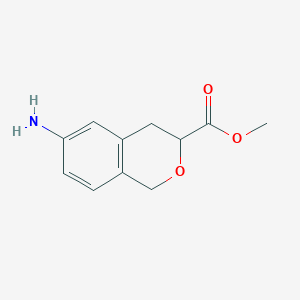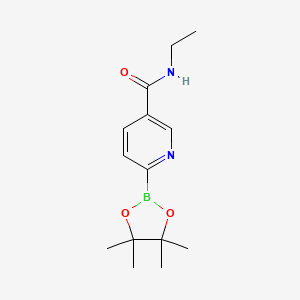
N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is a compound that features a pyridine ring substituted with an ethyl group, a carboxamide group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple a halogenated pyridine with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide depends on its application. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond . In medicinal applications, the boron atom can interact with biological molecules, potentially inhibiting enzymes or other molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of the boron-containing dioxaborolane group allows for versatile applications in organic synthesis and potential medicinal uses.
Propiedades
Fórmula molecular |
C14H21BN2O3 |
|---|---|
Peso molecular |
276.14 g/mol |
Nombre IUPAC |
N-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H21BN2O3/c1-6-16-12(18)10-7-8-11(17-9-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,16,18) |
Clave InChI |
VBIRXHJOLLFTAR-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine](/img/structure/B15052833.png)
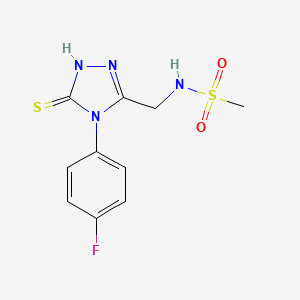
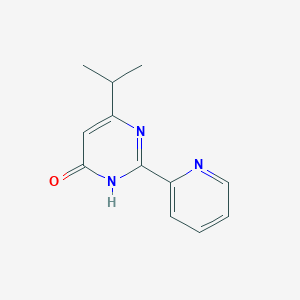
![4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid](/img/structure/B15052866.png)
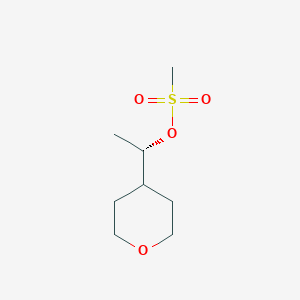
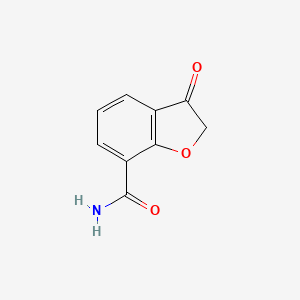
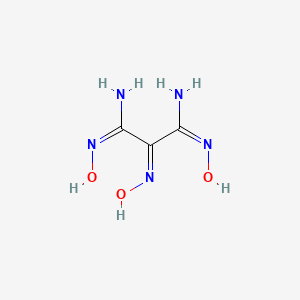

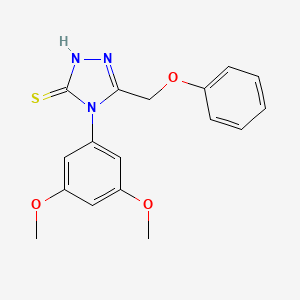
![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052893.png)
